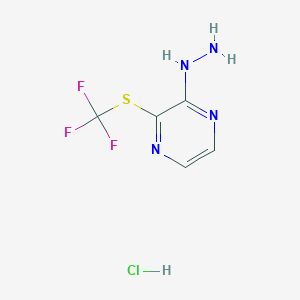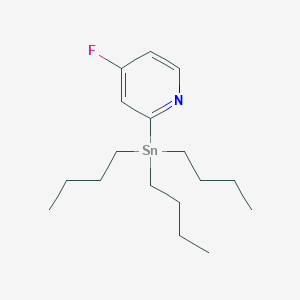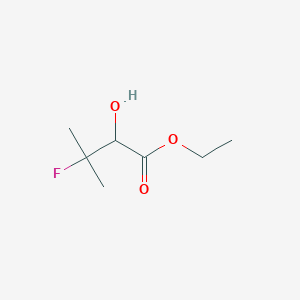
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate (FHMBA) is a synthetic compound with a range of potential applications in scientific research. It has been studied extensively for its biochemical and physiological effects, as well as its potential as a lab experiment tool.
科学的研究の応用
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has been used in scientific research to study the effects of various compounds on cell growth and development. It has been used to study the effects of compounds on cell cycle progression and apoptosis, as well as to study the effects of compounds on gene expression. Additionally, Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has been used to study the effects of compounds on signal transduction pathways, as well as to study the effects of compounds on protein-protein interactions.
作用機序
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate is believed to act as an inhibitor of the enzyme acetyl-CoA synthetase, which is involved in the synthesis of acetyl-CoA. Acetyl-CoA is an important intermediate in the metabolism of fatty acids and is necessary for the biosynthesis of other important molecules, such as cholesterol and isoprenoids. By inhibiting the enzyme, Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate can inhibit the production of acetyl-CoA, leading to a decrease in the production of these molecules.
Biochemical and Physiological Effects
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of acetyl-CoA and reduce the production of cholesterol and other important molecules. Additionally, Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has been shown to induce cell cycle arrest and apoptosis in some cell types. It has also been shown to inhibit the production of reactive oxygen species and to reduce inflammation.
実験室実験の利点と制限
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has several advantages for use in lab experiments. It is a relatively stable compound, with a low toxicity and high solubility in water. Additionally, it is relatively inexpensive to produce and can be synthesized in a relatively short amount of time. However, Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate also has some limitations. It is not as widely available as some other compounds, and it can be difficult to obtain in large quantities. Additionally, it is not as well-studied as some other compounds, and its effects on different cell types and in different conditions are not yet fully understood.
将来の方向性
There are a number of potential future directions for the use of Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate in scientific research. These include further studies into its effects on cell cycle progression and apoptosis, as well as its effects on signal transduction pathways and protein-protein interactions. Additionally, further studies could be conducted into its potential use as an inhibitor of acetyl-CoA synthetase and its effects on the production of cholesterol and other molecules. Finally, further studies into its potential use as an anti-inflammatory agent and its effects on inflammation could also be conducted.
合成法
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate can be synthesized from ethyl 3-fluorobutyrate and 2-hydroxy-3-methylbutanoic acid. The reaction involves the use of a strong acid catalyst and a base, such as sodium hydroxide, to form the desired product. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent the formation of undesired byproducts.
特性
IUPAC Name |
ethyl 3-fluoro-2-hydroxy-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO3/c1-4-11-6(10)5(9)7(2,3)8/h5,9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBNWQVBKMGKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


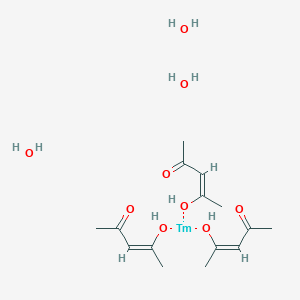
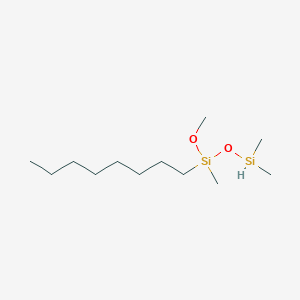
![(40-60% Methylhydrosiloxane)-[40-60% (3-cyanopropyl)methylsiloxane] copolymer, viscosity 1000-3000 cSt.](/img/structure/B6314014.png)

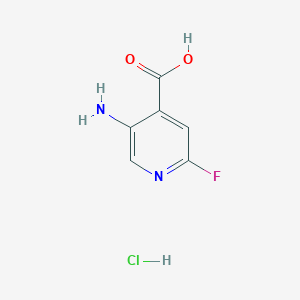


![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)



